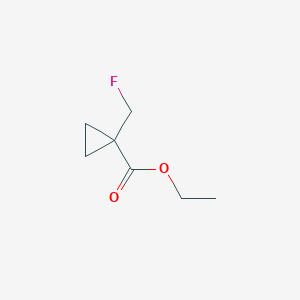

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Descripción general

Descripción

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 146.16 g/mol

- Functional Groups : Cyclopropane ring, fluoromethyl group, ethyl ester

The presence of the fluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoromethyl group increases binding affinity, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is vital for understanding how the compound can influence metabolic pathways or serve as an enzyme inhibitor.

Enzyme Interaction Studies

This compound has been utilized as a substrate in various enzymatic assays. These studies reveal insights into enzyme specificity and mechanisms, highlighting the compound's role as a probe for studying biochemical pathways:

- Kinetic Parameters : The compound has been shown to affect the kinetics of certain enzymes, providing data on inhibition constants and enzyme-substrate interactions.

- Inhibition Studies : Research indicates that it can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in drug design .

Synthesis and Applications in Drug Development

The compound is also significant in organic synthesis, particularly in the creation of cyclopropane-containing compounds that are prevalent in drug molecules. Its utility has been demonstrated in various catalytic reactions:

- Cobalt-Catalyzed Reactions : Used with alkyl iodides to produce diverse cyclopropane derivatives.

- Nickel-Catalyzed Cross-Coupling : Effective in synthesizing 1-arylcyclopropylamines, which are valuable in small molecule drug discovery.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Affects kinetics of specific enzymes | |

| Substrate for Enzymatic Assays | Used to probe enzyme function | |

| Synthesis of Cyclopropane Derivatives | Valuable in pharmaceutical research | |

| Potential Therapeutic Applications | Explored for roles in neurology |

Case Studies

- Enzyme Specificity Investigation :

-

Synthesis of Cyclopropane Derivatives :

- In a series of experiments, researchers synthesized various cyclopropane derivatives using this compound as a precursor. The results demonstrated high yields and functional group tolerance, showcasing its utility in drug development processes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate has the molecular formula and a molecular weight of approximately 146.16 g/mol. The presence of the fluoromethyl group enhances the compound's reactivity and stability, making it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

EFMC has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The fluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the bioavailability of drug candidates.

- Anticancer Activity : Research indicates that compounds with similar cyclopropane structures may exhibit anticancer properties by interfering with cellular signaling pathways. EFMC's unique structure allows for selective targeting of cancer cells, making it a candidate for further investigation in cancer therapeutics.

- Neurological Applications : Preliminary studies suggest that EFMC may influence neurotransmitter systems, potentially offering avenues for treating neurological disorders. The compound's ability to modulate receptor activity could lead to the development of new treatments for conditions such as epilepsy or depression.

Organic Synthesis

EFMC serves as an important building block in organic synthesis. Its structural features enable it to participate in various reactions:

- Cyclopropanation Reactions : EFMC can be synthesized through cyclopropanation methods involving diazo compounds. This reaction is crucial for creating complex cyclic structures that are prevalent in natural products and pharmaceuticals.

- Functionalization : The fluoromethyl group can be utilized for further functionalization, allowing chemists to create a diverse range of derivatives that may possess enhanced biological activities or novel properties.

Material Science

In material science, EFMC's unique properties make it suitable for developing advanced materials:

- Polymer Chemistry : EFMC can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability of the resulting materials.

- Nanotechnology : The compound may also play a role in nanotechnology applications, where its reactivity can be exploited to create functionalized nanoparticles for drug delivery systems or diagnostic tools.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of EFMC on human cancer cell lines. Results indicated that EFMC inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate its action pathways.

Case Study 2: Synthesis Applications

Research demonstrated a novel synthetic route utilizing EFMC as a precursor for synthesizing complex cyclopropane derivatives. This method showcased improved yields and selectivity compared to traditional synthetic approaches, highlighting EFMC's utility in organic synthesis.

Propiedades

IUPAC Name |

ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLMNJREJLNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.